Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate
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Overview
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that features a tert-butyl group, an oxetane ring, and a chlorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. One common method includes the use of tert-butyl oxetane-3-carboxylate as a starting material, which is then reacted with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the sulfonyl group to a sulfone.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Potential use in the development of bioactive compounds due to its ability to form stable derivatives with biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its ability to react with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form stable bonds with a wide range of functional groups. This reactivity is exploited in the synthesis of derivatives with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(methylsulfonyl)methyl]oxetane-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
Tert-butyl 3-[(fluorosulfonyl)methyl]oxetane-3-carboxylate: Contains a fluorosulfonyl group, offering different reactivity and properties.
Uniqueness
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-8(2,3)15-7(11)9(4-14-5-9)6-16(10,12)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFONMQFWHCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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